



# T-448 in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**T-448**, also known as EOS-448 or GSK4428859A, is an investigational human IgG1 anti-TIGIT (T cell immunoreceptor with Ig and ITIM domains) monoclonal antibody. It is designed to combat cancer by targeting a key immune checkpoint, TIGIT, which is expressed on various immune cells, including T cells and Natural Killer (NK) cells. **T-448** is engineered with a functional Fc domain to exert a multi-faceted anti-tumor response. This document provides detailed application notes and experimental protocols for researchers utilizing **T-448** in cancer research.

#### **Mechanism of Action**

**T-448**'s therapeutic potential stems from its multifaceted mechanism of action:

- Blockade of the TIGIT-PVR Pathway: TIGIT competes with the co-stimulatory receptor CD226 for binding to their common ligand, PVR (Poliovirus Receptor or CD155). By binding to TIGIT, T-448 prevents this interaction, thereby promoting the activation of T cells and NK cells.
- Depletion of TIGIT-high Immune Cells: The functional Fc region of T-448 engages with Fcy
  receptors (FcyR) on myeloid cells like macrophages and NK cells. This interaction is crucial
  for its anti-tumor activity and is thought to lead to the depletion of cells with high TIGIT



expression, particularly immunosuppressive regulatory T cells (Tregs) and exhausted T cells within the tumor microenvironment.[1][2][3]

 Activation of Antigen-Presenting Cells (APCs): The engagement of FcyR by T-448 can also lead to the activation of APCs, further enhancing the anti-tumor immune response.

This combined approach of blocking an inhibitory signal and actively depleting immunosuppressive cells distinguishes **T-448** as a promising immuno-oncology agent.

## Preclinical and Clinical Data Preclinical Data

Preclinical studies in murine cancer models have demonstrated that the anti-tumor efficacy of anti-TIGIT antibodies is dependent on a functional Fc region capable of engaging FcyR.[2] These studies have shown that Fc-competent anti-TIGIT antibodies lead to the depletion of intratumoral Tregs and enhance T cell activation, resulting in significant tumor growth inhibition.

Table 1: Summary of Preclinical In Vivo Study Findings

| Model System                    | Treatment Group                | Key Findings                                                                                       |
|---------------------------------|--------------------------------|----------------------------------------------------------------------------------------------------|
| Syngeneic Mouse Tumor<br>Models | Anti-TIGIT with functional Fc  | Significant tumor growth inhibition, correlated with Treg depletion and CD8+ T cell activation.[2] |
| Syngeneic Mouse Tumor<br>Models | Anti-TIGIT with non-functional | Minimal to no anti-tumor effect. [2]                                                               |

#### **Clinical Data**

A first-in-human, open-label, Phase I/IIa clinical trial (NCT04335253) has evaluated the safety, tolerability, and preliminary efficacy of **T-448** monotherapy in patients with advanced solid tumors.[4]

Table 2: Preliminary Clinical Efficacy of **T-448** Monotherapy in Advanced Cancers (N=20 evaluable patients)



| Response Category        | Number of Patients | Percentage of Patients |
|--------------------------|--------------------|------------------------|
| Partial Response (PR)    | 1                  | 5%                     |
| Stable Disease (SD)      | 9                  | 45%                    |
| Progressive Disease (PD) | 10                 | 50%                    |

Data from AACR 2021 presentation of the NCT04335253 study.[4][5]

The partial response was observed in a patient with a BRAF-mutant cutaneous melanoma who was refractory to prior checkpoint inhibitor therapy.[4] Pharmacodynamic analyses from this trial confirmed target engagement and a reduction in TIGIT+ Tregs and exhausted CD8+ T cells in peripheral blood.[5]

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) in the NCT04335253 Trial (N=22)

| Adverse Event              | Number of Patients |
|----------------------------|--------------------|
| Pruritus                   | 7                  |
| Infusion-related reaction  | 4                  |
| Fatigue                    | 4                  |
| Pyrexia                    | 3                  |
| Maculopapular rash         | 2                  |
| Eczema                     | 2                  |
| Hypothyroidism             | 2                  |
| Increased blood creatinine | 2                  |

Data from AACR 2021 presentation of the NCT04335253 study.[4]

# Signaling Pathway and Experimental Workflow Diagrams



Myeloid Cell (e.g., Macrophage) Myeloid Cell T-448 (EOS-448) Binds to Fc Receptor **Activates Myeloid Cells** FcyR ADCC of TIGIT-high cells (e.g., Tregs) T Cell / NK Cell T Cell / NK Cell Blocks Interaction Antigen Presenting Cell (APC) APC CD226 **Activating Signal PVR (CD155) TIGIT** 

T-448 Mechanism of Action

Click to download full resolution via product page

Caption: Mechanism of action of **T-448**.





Click to download full resolution via product page

Caption: Experimental workflow for Treg depletion analysis.

## Experimental Protocols In Vivo Murine Tumor Model Protocol

This protocol provides a general framework for assessing the in vivo efficacy of **T-448** in a syngeneic mouse tumor model.

- 1. Cell Culture and Tumor Implantation:
- Culture a murine cancer cell line (e.g., CT26 colon carcinoma) in appropriate media.
- Harvest cells and resuspend in sterile PBS at a concentration of 1 x 10 $^{6}$  cells per 100  $\mu$ L.
- Subcutaneously inject 100  $\mu$ L of the cell suspension into the flank of 6-8 week old female BALB/c mice.
- Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

#### 2. Treatment Administration:

- When tumors reach an average volume of 100-150 mm<sup>3</sup>, randomize mice into treatment groups (e.g., vehicle control, **T-448**, isotype control).
- Administer T-448 or control antibody via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 10 mg/kg, twice weekly).
- 3. Monitoring and Endpoint:
- Continue to monitor tumor volume and body weight throughout the study.



- The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival.
- Euthanize mice when tumors reach a predetermined size limit or if signs of morbidity are observed.
- Harvest tumors and spleens for downstream analysis (e.g., flow cytometry, immunohistochemistry).

### Flow Cytometry Protocol for Treg Depletion Analysis

This protocol details the steps for analyzing Treg populations in tumors and spleens from treated mice.

- 1. Single-Cell Suspension Preparation:
- Mince harvested tumors and spleens and digest in a collagenase/DNase solution to obtain single-cell suspensions.
- Filter the cell suspension through a 70 μm cell strainer.
- For spleens, lyse red blood cells using an ACK lysis buffer.
- Wash cells with FACS buffer (PBS + 2% FBS) and count viable cells.
- 2. Staining:
- Resuspend 1-2 x 10<sup>6</sup> cells in 100 μL of FACS buffer.
- Block Fc receptors with an anti-CD16/32 antibody.
- Add a cocktail of fluorescently-conjugated antibodies for surface markers (e.g., anti-CD4, anti-CD25, anti-CD127).
- Incubate for 30 minutes at 4°C in the dark.
- · Wash cells twice with FACS buffer.
- For intracellular staining, fix and permeabilize the cells using a FoxP3 staining buffer set according to the manufacturer's instructions.
- Add a fluorescently-conjugated anti-FoxP3 antibody and incubate for 30-45 minutes at room temperature in the dark.
- Wash cells with permeabilization buffer and resuspend in FACS buffer.
- 3. Data Acquisition and Analysis:
- Acquire data on a flow cytometer.
- Gate on live, single cells, then on CD4+ T cells.



- Within the CD4+ population, identify Tregs as CD25+ and FoxP3+. Further refinement can be achieved by gating on CD127low/- cells.
- Analyze the percentage of Tregs within the CD4+ T cell population for each treatment group.

## **Immunohistochemistry Protocol for TIGIT Expression**

This protocol outlines the procedure for staining TIGIT in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

- 1. Deparaffinization and Rehydration:
- Deparaffinize tissue sections in xylene.
- Rehydrate through a graded series of ethanol washes (100%, 95%, 70%) and finally in distilled water.
- 2. Antigen Retrieval:
- Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
- 3. Staining:
- Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
- Block non-specific antibody binding with a protein block solution (e.g., 5% normal goat serum).
- Incubate with a primary antibody against TIGIT at an optimized dilution overnight at 4°C.
- Wash with a wash buffer (e.g., PBS with 0.05% Tween-20).
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Wash with wash buffer.
- Develop the signal using a DAB substrate kit.
- · Counterstain with hematoxylin.
- 4. Dehydration and Mounting:
- Dehydrate the slides through a graded series of ethanol and xylene.
- Mount with a permanent mounting medium.
- 5. Analysis:



 Examine the slides under a microscope to assess the expression and localization of TIGIT within the tumor microenvironment.

#### Conclusion

**T-448** is a promising anti-TIGIT antibody with a multifaceted mechanism of action that has demonstrated preclinical efficacy and early signs of clinical activity. The provided application notes and protocols offer a framework for researchers to further investigate the therapeutic potential of **T-448** in various cancer models. Careful experimental design and adherence to optimized protocols are crucial for obtaining reliable and reproducible data in the evaluation of this novel immuno-oncology agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. hbmpartners.com [hbmpartners.com]
- 2. iTeos Announces New Data for its Anti-TIGIT Antibody, EOS-448, at the American Society of Hematology Annual Meeting and TIGIT Therapies Digital Summit 2021 | GlobeNewswire by notified [kommunikasjon.ntb.no]
- 3. iteostherapeutics.com [iteostherapeutics.com]
- 4. iTeos Therapeutics Announces New Preliminary Data [globenewswire.com]
- 5. gsk.com [gsk.com]
- To cite this document: BenchChem. [T-448 in Cancer Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12296387#t-448-in-cancer-research-applications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com